HSF1A

Descripción general

Descripción

HSF1A, también conocido como activador del factor 1 de choque térmico, es un compuesto de molécula pequeña que activa el factor 1 de transcripción de choque térmico (HSF1). HSF1 es un factor de transcripción que desempeña un papel crucial en la respuesta celular al estrés proteotóxico, como el choque térmico y el estrés oxidativo. This compound se ha identificado como un posible agente terapéutico para enfermedades neurodegenerativas y otras afecciones asociadas con el mal plegamiento de proteínas .

Aplicaciones Científicas De Investigación

HSF1A tiene varias aplicaciones de investigación científica, que incluyen:

Enfermedades neurodegenerativas: Se ha demostrado que this compound activa HSF1, lo que lleva a la expresión de chaperonas moleculares que suprimen el mal plegamiento de proteínas. .

Investigación sobre el cáncer: Se ha investigado this compound por su papel en la terapia del cáncer.

Respuesta al estrés celular: This compound se utiliza para estudiar los mecanismos de respuesta al estrés celular, particularmente el papel de HSF1 en la regulación de la expresión de proteínas de choque térmico.

Mecanismo De Acción

HSF1A activa HSF1 uniéndose al complejo de anillo TCP-1 de chaperonina (TRiC)/chaperonina que contiene TCP-1 (CCT). Esta interacción conduce a la liberación de HSF1 del complejo de chaperona, lo que le permite trasladarse al núcleo y unirse a los elementos de choque térmico (HSE) en las regiones promotoras de los genes de proteínas de choque térmico. Esta unión induce la expresión de varias chaperonas moleculares, como la proteína de choque térmico 40 (Hsp40) y la proteína de choque térmico 70 (Hsp70), que ayudan en el plegamiento de proteínas y la protección contra el estrés proteotóxico .

Análisis Bioquímico

Biochemical Properties

HSF1A plays a pivotal role in biochemical reactions by activating HSF1, a master regulator of the heat shock response. This activation leads to the increased expression of heat shock proteins (HSPs), which function as molecular chaperones to assist in the proper folding of proteins and the prevention of protein aggregation. This compound interacts with components of the TRiC/CCT complex, suggesting a novel regulatory role for this complex in modulating HSF1 activity . The compound’s interaction with HSF1 is crucial for its ability to enhance the cellular stress response, thereby mitigating the effects of protein misfolding.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By activating HSF1, this compound induces the expression of HSPs, which play a critical role in maintaining cellular proteostasis. This activation influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal precursor cells, this compound has been shown to ameliorate protein misfolding and cell death, highlighting its potential in treating neurodegenerative conditions . Additionally, this compound’s impact on cell signaling pathways can lead to enhanced cellular resilience against stress-induced damage.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HSF1, leading to the activation of this transcription factor. Upon activation, HSF1 trimerizes and binds to heat shock elements (HSEs) in the promoter regions of target genes, initiating the transcription of HSPs. This process is crucial for the cellular stress response, as it enhances the cell’s ability to cope with proteotoxic stress. This compound’s interaction with the TRiC/CCT complex further modulates HSF1 activity, suggesting a complex regulatory network that ensures precise control of the heat shock response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained activation of HSF1 and increased expression of HSPs, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively activates HSF1 and induces the expression of HSPs, leading to improved cellular resilience against stress. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Determining the appropriate dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate protein homeostasis. By activating HSF1, this compound enhances the expression of HSPs, which are essential for protein folding and degradation. This activation influences metabolic flux and metabolite levels, ensuring the proper functioning of cellular processes under stress conditions . The interaction of this compound with enzymes and cofactors involved in these pathways underscores its role in maintaining cellular proteostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to efficiently reach its target sites, including the nucleus where HSF1 resides . Transporters and binding proteins may facilitate the localization and accumulation of this compound, ensuring its effective interaction with HSF1 and subsequent activation of the heat shock response.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with HSF1 to initiate the transcription of HSPs. The compound’s targeting signals and potential post-translational modifications may direct it to specific nuclear compartments, enhancing its activity and function . This precise localization is essential for the effective modulation of the heat shock response and the maintenance of cellular proteostasis.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

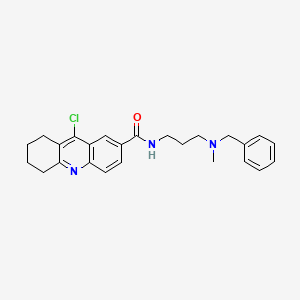

HSF1A es un derivado de bencil pirazol. La síntesis de this compound implica la reacción de bromuro de bencilo con pirazol en presencia de una base, como el carbonato de potasio, en un solvente orgánico como el dimetilsulfóxido (DMSO). La reacción se lleva a cabo típicamente a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los métodos de cribado de alto rendimiento se emplean a menudo para identificar las vías sintéticas y las condiciones de reacción más eficientes .

Análisis De Reacciones Químicas

Tipos de reacciones

HSF1A experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar los sulfoxidos y sulfonas correspondientes.

Reducción: La reducción de this compound puede conducir a la formación de sus aminas correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas, los tioles y los alcoholes se pueden utilizar en reacciones de sustitución.

Principales productos formados

Oxidación: Formación de sulfoxidos y sulfonas.

Reducción: Formación de aminas.

Sustitución: Formación de derivados de bencilo sustituidos.

Comparación Con Compuestos Similares

HSF1A es único en comparación con otros activadores de HSF1 debido a su interacción específica con el complejo TRiC/CCT. Los compuestos similares incluyen:

Bis-(2-hidroxibencilideno) acetona: Un derivado sintético que induce la actividad de HSF1 mediante la inhibición de la proteína de choque térmico 90 (Hsp90).

La especificidad de this compound para el complejo TRiC/CCT y su capacidad para activar HSF1 sin perturbar la hidrólisis de ATP lo convierten en un compuesto único y valioso para la investigación científica .

Propiedades

IUPAC Name |

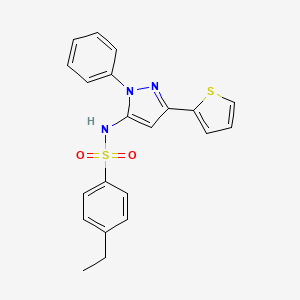

4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTITGSAONQVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

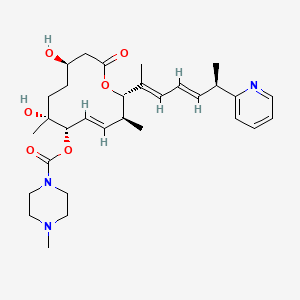

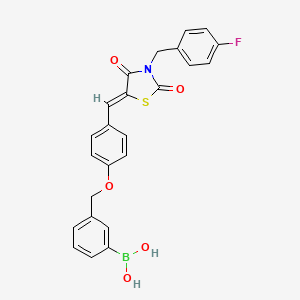

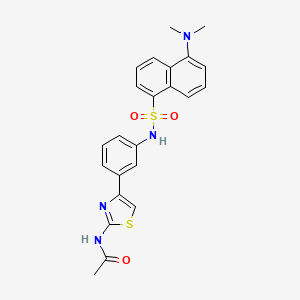

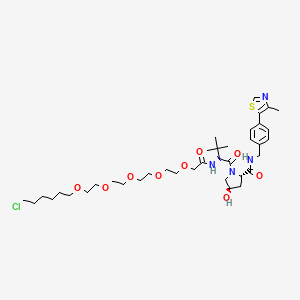

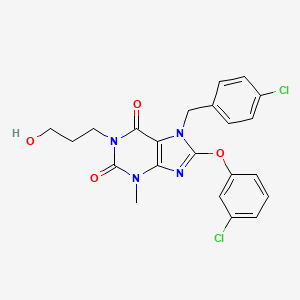

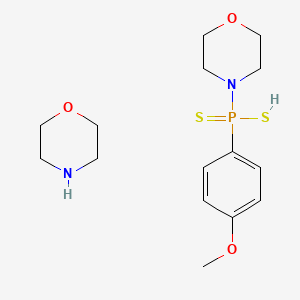

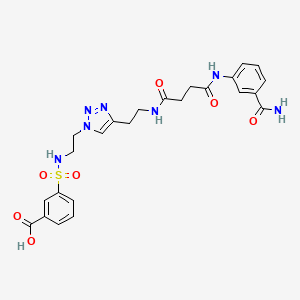

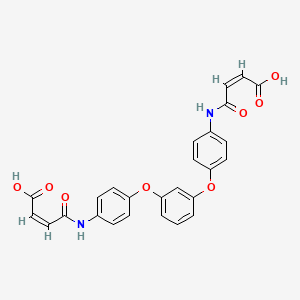

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)

![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)

![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)